![molecular formula C13H13NO5S2 B2695351 Methyl 3-[(2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 930033-00-4](/img/structure/B2695351.png)

Methyl 3-[(2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

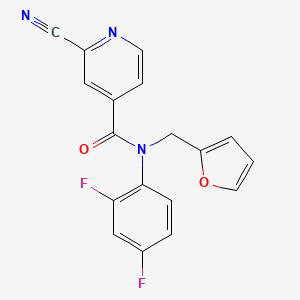

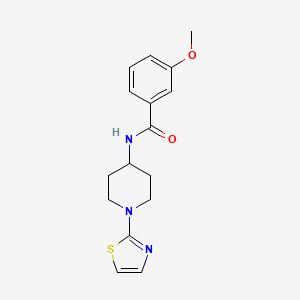

“Methyl 3-[(2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate” is an organic compound that belongs to the class of sulfanilides . These are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 . It is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .

Molecular Structure Analysis

The molecular weight of “Methyl 3-[(2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate” is 419.5 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

“Methyl 3-[(2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate” is a solid at room temperature . It has a molecular weight of 419.5 . No other physical or chemical properties are mentioned in the search results.Scientific Research Applications

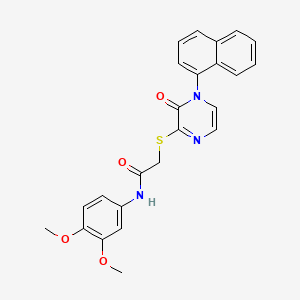

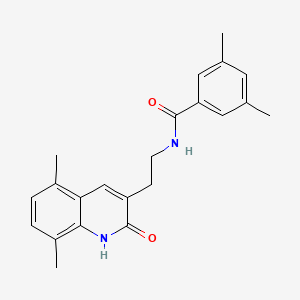

- Thiophene derivatives, including Methyl 3-[(2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate, have shown promise as anti-inflammatory agents . Researchers investigate their ability to modulate inflammatory pathways and potentially alleviate conditions such as arthritis, asthma, and inflammatory bowel diseases.

- The thiophene ring system has been associated with anticancer properties. Scientists explore derivatives like Methyl 3-[(2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate for their cytotoxic effects against cancer cells. These compounds may interfere with cell proliferation, apoptosis, and angiogenesis .

- Thiophene-based molecules exhibit antimicrobial effects. Researchers study their potential as antibacterial, antifungal, and antiviral agents. Methyl 3-[(2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate could contribute to novel antimicrobial therapies .

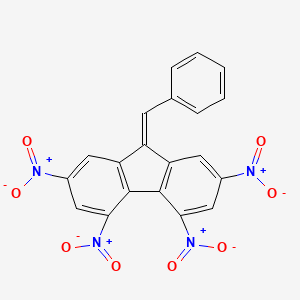

- Thiophene derivatives play a crucial role in organic electronics. They are utilized in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Methyl 3-[(2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate may contribute to the development of efficient organic semiconductors .

- Thiophene derivatives find applications in industrial chemistry as corrosion inhibitors. Researchers investigate their ability to protect metals from corrosion in aggressive environments .

- Beyond the mentioned areas, thiophene-based compounds exhibit diverse pharmacological effects. For instance, suprofen (with a 2-substituted thiophene framework) serves as a nonsteroidal anti-inflammatory drug, while articaine (a 2,3,4-trisubstituent thiophene) acts as a voltage-gated sodium channel blocker and dental anesthetic .

Anti-Inflammatory Properties

Anticancer Potential

Antimicrobial Activity

Organic Semiconductors and OLEDs

Corrosion Inhibition

Pharmacological Properties Beyond Inflammation and Cancer

properties

IUPAC Name |

methyl 3-[(2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5S2/c1-18-10-6-4-3-5-9(10)14-21(16,17)11-7-8-20-12(11)13(15)19-2/h3-8,14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPHKRBEUBIPOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NS(=O)(=O)C2=C(SC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[[5-butan-2-ylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2695268.png)

![Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2695273.png)

![2-[(6-methyl-4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2695278.png)

![(E)-3-(phenylsulfonyl)-N1-(pyridin-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2695282.png)

![4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2695283.png)

![6-Butyl-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2695287.png)